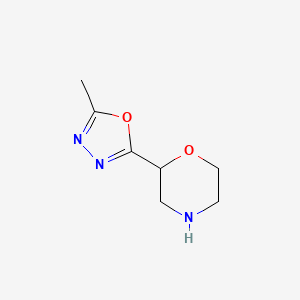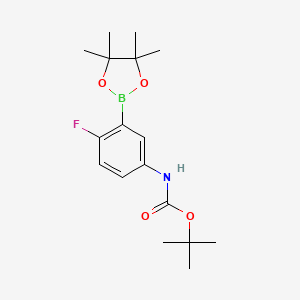
2-(3-甲氧基吡啶-2-基)-4-甲基戊酸钠
描述
Sodium 2-(3-methoxypyridin-2-yl)-4-methylpentanoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methoxy group at the third position and a sodium salt of a carboxylate group attached to a 4-methylpentanoate chain
科学研究应用
Sodium 2-(3-methoxypyridin-2-yl)-4-methylpentanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(3-methoxypyridin-2-yl)-4-methylpentanoate typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxypyridine and 4-methylpentanoic acid.
Esterification: The carboxylic acid group of 4-methylpentanoic acid is esterified using an appropriate alcohol and acid catalyst to form the ester intermediate.
Nucleophilic Substitution: The ester intermediate undergoes nucleophilic substitution with 3-methoxypyridine in the presence of a base such as sodium hydroxide to form the desired product.
Neutralization: The final step involves neutralizing the reaction mixture with sodium hydroxide to obtain the sodium salt form of the compound.
Industrial Production Methods: Industrial production of Sodium 2-(3-methoxypyridin-2-yl)-4-methylpentanoate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for esterification and nucleophilic substitution reactions.
Purification: Employing purification techniques such as crystallization and filtration to isolate the final product.
Quality Control: Implementing quality control measures to ensure the purity and consistency of the compound.
化学反应分析
Types of Reactions: Sodium 2-(3-methoxypyridin-2-yl)-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The methoxy group on the pyridine ring can undergo substitution reactions with electrophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides, in the presence of catalysts like palladium or copper.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the methoxy group.
作用机制
The mechanism of action of Sodium 2-(3-methoxypyridin-2-yl)-4-methylpentanoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Interacting with cellular receptors to trigger or inhibit specific signaling pathways.
Pathway Modulation: Affecting key biochemical pathways, leading to changes in cellular functions and responses.
相似化合物的比较
Sodium 2-(3-methoxypyridin-2-yl)-4-methylpentanoate can be compared with other similar compounds, such as:
Sodium 2-(3-hydroxypyridin-2-yl)-4-methylpentanoate: Differing by the presence of a hydroxyl group instead of a methoxy group.
Sodium 2-(3-chloropyridin-2-yl)-4-methylpentanoate: Differing by the presence of a chlorine atom instead of a methoxy group.
Sodium 2-(3-aminopyridin-2-yl)-4-methylpentanoate: Differing by the presence of an amino group instead of a methoxy group.
Uniqueness: The presence of the methoxy group in Sodium 2-(3-methoxypyridin-2-yl)-4-methylpentanoate imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its analogs.
属性
IUPAC Name |
sodium;2-(3-methoxypyridin-2-yl)-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.Na/c1-8(2)7-9(12(14)15)11-10(16-3)5-4-6-13-11;/h4-6,8-9H,7H2,1-3H3,(H,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVOALUFDJBFRQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=C(C=CC=N1)OC)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1445815.png)
![5-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1445816.png)








![2-Benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride](/img/structure/B1445831.png)

![3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride](/img/structure/B1445836.png)
![2-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1445838.png)
